molecular formula C11H26N2O3 B12675685 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol CAS No. 97574-44-2

1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol

Katalognummer: B12675685
CAS-Nummer: 97574-44-2
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: RAFATUXOFHKYRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol is a chemical compound with the molecular formula C11H26N2O3 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a complex structure with multiple functional groups, making it versatile for different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol typically involves the reaction of diethanolamine with butylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring reflux conditions to ensure complete reaction. The product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Used in the formulation of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

97574-44-2

Molekularformel

C11H26N2O3

Molekulargewicht

234.34 g/mol

IUPAC-Name

1-[2-hydroxyethyl-[4-(2-hydroxyethylamino)butyl]amino]propan-2-ol

InChI

InChI=1S/C11H26N2O3/c1-11(16)10-13(7-9-15)6-3-2-4-12-5-8-14/h11-12,14-16H,2-10H2,1H3

InChI-Schlüssel

RAFATUXOFHKYRR-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(CCCCNCCO)CCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.